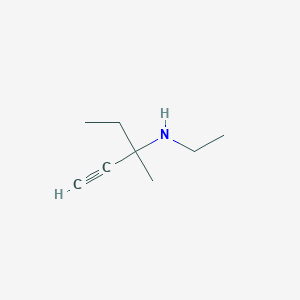

Ethyl(3-methylpent-1-yn-3-yl)amine

Description

Ethyl(3-methylpent-1-yn-3-yl)amine is an aliphatic amine featuring a branched alkynyl substituent. However, detailed experimental data, such as melting/boiling points or spectroscopic characteristics, are absent from the reviewed sources.

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

N-ethyl-3-methylpent-1-yn-3-amine |

InChI |

InChI=1S/C8H15N/c1-5-8(4,6-2)9-7-3/h1,9H,6-7H2,2-4H3 |

InChI Key |

YPEGIFMRFNPDCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#C)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(3-methylpent-1-yn-3-yl)amine typically involves the reaction of 3-methylpent-1-yne with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the addition of the ethylamine group to the alkyne. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-methylpent-1-yn-3-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its saturated or partially saturated analogs.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Ethyl(3-methylpent-1-yn-3-yl)amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(3-methylpent-1-yn-3-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl(3-methylpent-1-yn-3-yl)amine, we compare it to amines and alkynyl derivatives documented in the evidence. Key differences in molecular structure, reactivity, and applications are highlighted below.

Table 1: Structural and Functional Comparisons

Key Observations:

Amine Classification :

- This compound is a secondary amine, akin to dimethylamine , but distinct from tertiary amines like 3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine . Secondary amines are generally less sterically hindered, enhancing their nucleophilicity in alkylation or acylation reactions.

In contrast, methylamine and dimethylamine lack unsaturated bonds, limiting their utility in such transformations .

Aromatic vs. Aliphatic Substituents :

- Ethyl[1-(naphthalen-1-yl)ethyl]amine contains a bulky aromatic group, which likely increases its melting point and reduces solubility in polar solvents compared to this compound. The latter’s aliphatic alkyne may confer higher volatility.

Synthetic Methods: Methylamine is synthesized via methanol and ammonia reactions , while this compound might require specialized routes, such as nucleophilic substitution of propargyl halides with ethylamine derivatives.

Biological Activity

Ethyl(3-methylpent-1-yn-3-yl)amine is an organic compound notable for its unique structure, which combines an alkyne and an amine functional group. This compound, characterized by the molecular formula , has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparisons with related compounds.

Structural Characteristics

This compound features a terminal alkyne functional group and an ethyl group attached to the nitrogen atom. Its structural uniqueness allows for diverse reactivity patterns, making it a valuable intermediate in synthetic chemistry. The presence of both alkyne and amine groups suggests potential interactions with biological targets, particularly in the realm of drug development.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C₇H₁₃N | Contains both alkyne and amine functionalities |

| Propargylamine | C₃H₅N | Known for monoamine oxidase inhibition |

| Ethyl(4-methylpent-1-yn-3-yl)amine | C₇H₁₃N | Similar structure; potential for varied biological activity |

Potential Applications

- Neuroprotective Agents : Due to the MAO inhibition properties observed in related compounds, this compound could be explored for neuroprotective applications.

- Antimicrobial Activity : Some alkynes have demonstrated antimicrobial properties; thus, this compound may warrant investigation in this area.

- Synthetic Intermediates : Its unique structure makes it a candidate for synthesizing more complex molecules in medicinal chemistry.

The mechanisms through which this compound may exert its effects are still under investigation. However, insights can be drawn from studies on similar compounds:

- Inhibition of Enzymatic Activity : Compounds like propargylamines inhibit MAO by forming a covalent bond with the enzyme, leading to decreased degradation of neurotransmitters such as serotonin and dopamine.

- Reactivity with Biological Targets : The alkyne moiety may participate in click chemistry reactions with biomolecules, potentially leading to novel therapeutic agents.

Case Studies

A review of literature indicates that derivatives of propargylamines have been synthesized and evaluated for their biological activities. For instance:

Study on Propargyl Acetate Derivatives

A study evaluated various propargyl acetate derivatives against Mycobacterium tuberculosis. Among them, certain structures exhibited promising anti-tuberculosis activity, emphasizing the importance of structural features on biological efficacy .

Synthesis and Evaluation

Research has shown that modifications to the alkyne or amine portions can significantly influence the biological activity of these compounds. For example, altering the substituents on the nitrogen atom or changing the length of the carbon chain can lead to variations in potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.